molecular formula C13H19NO3 B010653 2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol CAS No. 101221-46-9

2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol

Cat. No. B010653
CAS RN: 101221-46-9
M. Wt: 237.29 g/mol
InChI Key: RLTYCLLSHWGJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol, also known as BDMAE, is a chemical compound that has been used in various scientific research applications. BDMAE is a tertiary amine that contains a benzodioxane ring, which makes it a unique compound with potential applications in several fields.

Mechanism Of Action

The mechanism of action of 2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol is not fully understood, but it is believed to act as a chelating agent due to the presence of the benzodioxane ring. 2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol has been shown to form stable complexes with various metal ions, including copper, iron, and zinc. These complexes have potential applications in catalysis, as well as in the development of metal-based drugs.
Biochemical and Physiological Effects
2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and does not have significant effects on cell viability or proliferation. 2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol has also been shown to have low cytotoxicity in human cells, making it a potential candidate for further study in drug development.

Advantages And Limitations For Lab Experiments

One advantage of 2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol is its unique chemical structure, which makes it a useful reagent for the synthesis of metal complexes and biologically active compounds. Additionally, 2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol has been shown to have low cytotoxicity in human cells, making it a potential candidate for further study in drug development. However, one limitation of 2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol. One potential area of study is the development of metal-based drugs using 2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol as a chelating agent. Another potential area of study is the synthesis of biologically active compounds using 2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol as a precursor. Additionally, further studies are needed to fully understand the mechanism of action of 2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol and its potential applications in catalysis and material science.

Synthesis Methods

2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol can be synthesized using a few different methods, including the reaction of 2-(2-aminoethyl)phenol with 1,2-dimethoxybenzene, followed by reduction with sodium borohydride. Another method involves the reaction of 2-(2-chloroethyl)phenol with 1,2-dimethoxybenzene, followed by reduction with lithium aluminum hydride. Both methods have been used to produce 2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol with high purity and yield.

Scientific Research Applications

2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol has been used in various scientific research applications due to its unique chemical structure. It has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science. 2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol has also been used as a reagent in the synthesis of biologically active compounds, such as antitumor agents. Additionally, 2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol has been used as a precursor in the synthesis of polymers and surfactants.

properties

CAS RN

101221-46-9

Product Name

2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl-methylamino]ethanol

InChI

InChI=1S/C13H19NO3/c1-14(8-9-15)7-6-11-10-16-12-4-2-3-5-13(12)17-11/h2-5,11,15H,6-10H2,1H3

InChI Key

RLTYCLLSHWGJIQ-UHFFFAOYSA-N

SMILES

CN(CCC1COC2=CC=CC=C2O1)CCO

Canonical SMILES

CN(CCC1COC2=CC=CC=C2O1)CCO

synonyms

2-(2-(N-(2-Hydroxyethyl)-N-methyl)aminoethyl)-1,4-benzodioxan

Origin of Product

United States

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